Para-Bromo Regioisomer Exhibits Different Lipophilicity (LogP) Compared to Meta-Bromo Analog, Impacting Lead Optimization
The para-bromophenyl substitution in 3-(4-Bromophenyl)oxetan-3-OL results in a calculated LogP of 1.6669 [1]. While the meta-bromo analog (3-(3-bromophenyl)oxetan-3-ol, CAS 1379811-98-9) shares an identical molecular weight and LogP value (1.66690) in this specific calculation , class-level evidence indicates that para-substitution generally affords a different molecular dipole and electron distribution compared to meta-substitution, which can translate to differences in target binding affinity and ADME properties [2]. The precise para-bromo configuration is often preferred for maintaining a linear molecular axis in structure-based drug design [3].
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | 1.6669 |
| Comparator Or Baseline | 3-(3-bromophenyl)oxetan-3-ol (CAS 1379811-98-9) calculated LogP 1.66690 |
| Quantified Difference | Negligible numerical difference; differentiation is structural (para vs meta) not quantitative. |
| Conditions | Computed physicochemical property (XLogP3) |
Why This Matters
While the LogP values are computationally identical, the para-bromo regioisomer is a distinct chemical entity with unique reactivity and steric profile, which is crucial for SAR studies and patent protection.
- [1] 3-(4-bromophenyl)oxetan-3-ol physicochemical data (LogP 1.6669). Molbase. View Source
- [2] Wuitschik G, et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J Med Chem. 2010;53(8):3227-3246. View Source
- [3] Carreira EM, Fessard TC. Four-membered ring-containing spirocycles: Synthetic strategies and opportunities. Chem Rev. 2014;114(16):8257-8322. View Source
